molecular formula C11H14ClNO3 B290821 4-chloro-N-(2,2-dimethoxyethyl)benzamide

4-chloro-N-(2,2-dimethoxyethyl)benzamide

Cat. No.: B290821
M. Wt: 243.68 g/mol
InChI Key: SSDVDVFYYBWFLW-UHFFFAOYSA-N
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Description

4-Chloro-N-(2,2-dimethoxyethyl)benzamide is a substituted benzamide characterized by a chloro group at the para position of the benzoyl moiety and a 2,2-dimethoxyethylamine substituent on the amide nitrogen. This compound serves as a key intermediate in the synthesis of heterocyclic systems, such as dihydro-pyrroloimidazole derivatives, via acid-mediated cyclization . Its structural features—including the electron-withdrawing chloro group and the sterically flexible dimethoxyethyl chain—influence its reactivity and applications in organic synthesis.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

4-chloro-N-(2,2-dimethoxyethyl)benzamide

InChI

InChI=1S/C11H14ClNO3/c1-15-10(16-2)7-13-11(14)8-3-5-9(12)6-4-8/h3-6,10H,7H2,1-2H3,(H,13,14)

InChI Key

SSDVDVFYYBWFLW-UHFFFAOYSA-N

SMILES

COC(CNC(=O)C1=CC=C(C=C1)Cl)OC

Canonical SMILES

COC(CNC(=O)C1=CC=C(C=C1)Cl)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table summarizes critical structural, synthetic, and functional differences between 4-chloro-N-(2,2-dimethoxyethyl)benzamide and analogous benzamides:

Compound Name Substituents (Benzamide/Amine) Molecular Formula Synthesis Method Key Applications/Properties References
This compound 4-Cl; 2,2-dimethoxyethyl C₁₁H₁₄ClNO₃ Reaction of methyl 4-chlorobutanimidate with 2,2-dimethoxyethanamine Precursor for dihydro-pyrroloimidazoles
4-Chloro-N-(p-tolyl)benzamide (3g) 4-Cl; p-tolyl C₁₄H₁₂ClNO Coupling via carbodiimide (EDC/HOBt) Structural studies (NMR/spectroscopy)
4-Chloro-N-(2-phenoxyphenyl)benzamide 4-Cl; 2-phenoxyphenyl C₁₉H₁₄ClNO₂ Crystallization from ethanol Crystal structure analysis
4-Chloro-N-(4-chlorophenyl)benzamide 4-Cl; 4-chlorophenyl C₁₃H₉Cl₂NO Not specified (derivatization) Stabilizer of tumor suppressor Pdcd4
2-Chloro-N-(4-methoxyphenyl)benzamide 2-Cl; 4-methoxyphenyl C₁₄H₁₂ClNO₂ Acid chloride-amine coupling Orthogonal ring conformations (XRD)
4-Chloro-N-(3-chlorophenyl)benzamide 4-Cl; 3-chlorophenyl C₁₃H₉Cl₂NO Theoretical vs. experimental XRD Quantum chemistry modeling studies
4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-(m-tolyl)benzamide 4-Cl; m-tolyl + 2-nitrophenyl acetoxy C₂₂H₁₇ClN₂O₅ Acylation of hydroxylamine derivative Novel crystallographic data

Key Observations:

Substituent Effects on Reactivity: The 2,2-dimethoxyethyl group in the target compound enhances solubility in polar solvents, facilitating cyclization reactions under acidic conditions . In contrast, aryl substituents (e.g., p-tolyl, phenoxyphenyl) prioritize crystallinity, aiding structural characterization via XRD . Chlorine positioning influences electronic properties: para-chloro derivatives (e.g., 4-chloro-N-(4-chlorophenyl)benzamide) exhibit enhanced biological activity in stabilizing tumor suppressors , whereas ortho-chloro analogs (e.g., 2-chloro-N-(4-methoxyphenyl)benzamide) display unique conformational twists in crystal lattices .

Synthetic Methodologies :

  • Carbodiimide-mediated coupling (e.g., EDC/HOBt) is prevalent for aryl-substituted benzamides , while acid chloride-amine reactions dominate for bulkier substituents (e.g., m-tolyl derivatives) .
  • The target compound’s synthesis via imidate-amine condensation highlights a niche route for incorporating alkoxyalkylamine groups .

Applications :

  • Biological Activity : Chlorobenzamides with dual chloroaryl groups (e.g., 4-chloro-N-(4-chlorophenyl)benzamide) show promise in oncology , whereas salicylamide analogs (e.g., 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide) exhibit antimicrobial effects against sulfate-reducing bacteria .
  • Material Science : Crystallographic studies using programs like Mercury and SHELXL reveal substituent-dependent packing patterns, such as the orthogonal benzene rings in 2-chloro-N-(4-methoxyphenyl)benzamide .

Research Findings and Data

Structural Analysis

  • Theoretical vs. Experimental Data : For 4-chloro-N-(3-chlorophenyl)benzamide, bond lengths (e.g., C–Cl: 1.73 Å theoretical vs. 1.74 Å experimental) and angles (C–C–Cl: 120.3° vs. 119.8°) align closely, validating computational models .
  • Conformational Flexibility: The dimethoxyethyl chain in the target compound allows torsional flexibility (C–O–C angles ~110°), critical for cyclization , whereas rigid aryl substituents (e.g., phenoxyphenyl) restrict motion, favoring stable crystal lattices .

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